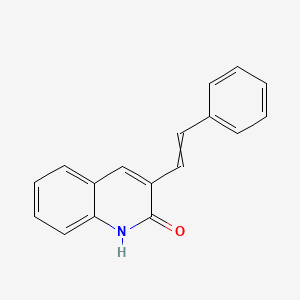![molecular formula C13H10ClFN2O2S B14435386 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline CAS No. 79229-14-4](/img/structure/B14435386.png)
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanyl derivative. This intermediate is then further reacted with 4-fluoroaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions activated by the nitro and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like hydroxide ions or amines are often employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include nucleophilic aromatic substitution reactions where the compound interacts with nucleophilic sites on the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar functional groups but lacking the sulfanyl and fluoro substituents.
4-Fluoroaniline: Shares the fluoro and aniline groups but lacks the nitro and sulfanyl groups.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.
Uniqueness
2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a diverse range of chemical transformations and interactions.
Properties
CAS No. |
79229-14-4 |
|---|---|
Molecular Formula |
C13H10ClFN2O2S |
Molecular Weight |
312.75 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanyl-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C13H10ClFN2O2S/c1-16-11-4-2-8(15)6-13(11)20-12-5-3-9(17(18)19)7-10(12)14/h2-7,16H,1H3 |
InChI Key |
WKGXMSDLEIQDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


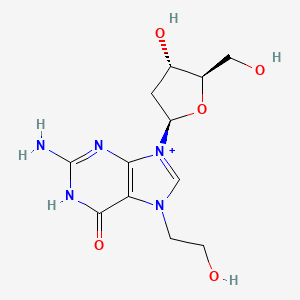
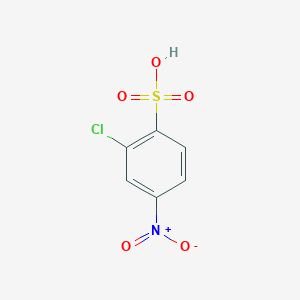
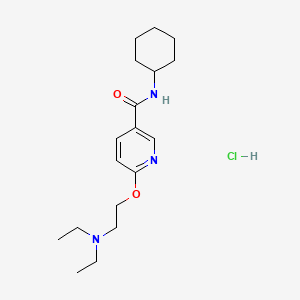
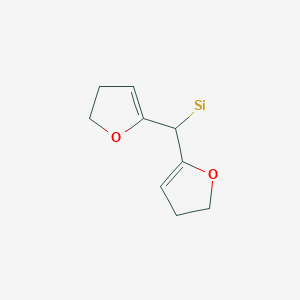
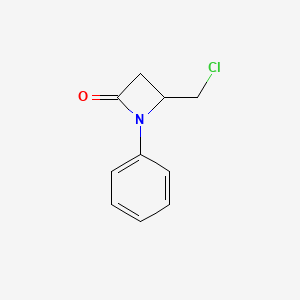
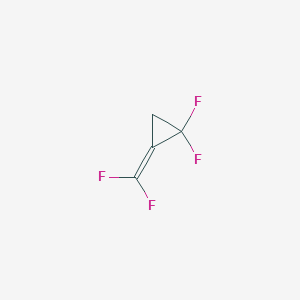

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
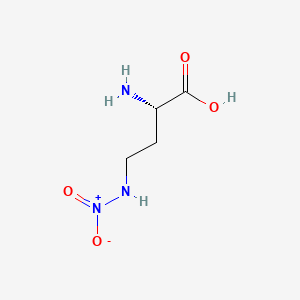
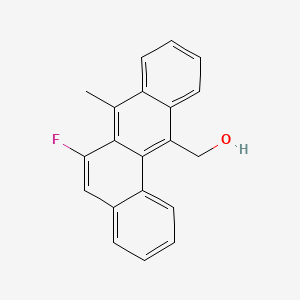
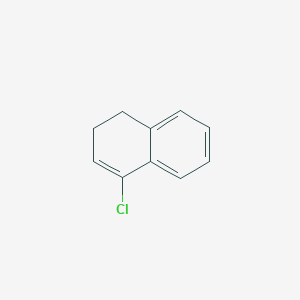
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
